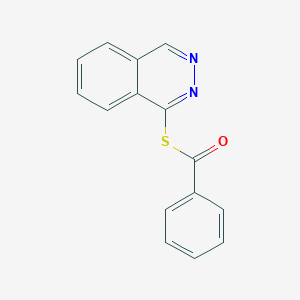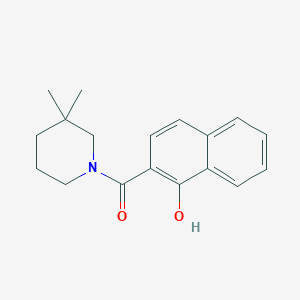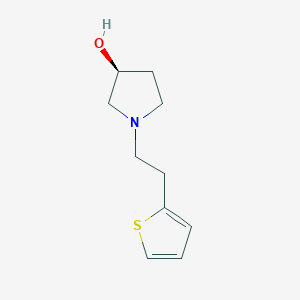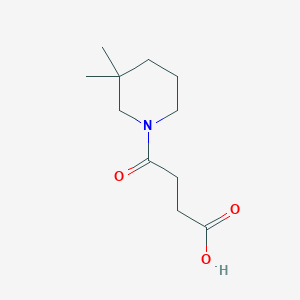
S-phthalazin-1-yl benzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-phthalazin-1-yl benzenecarbothioate, also known as PBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PBTA is a thioester derivative of phthalazine, which is a heterocyclic compound that contains two nitrogen atoms in its ring structure. PBTA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of S-phthalazin-1-yl benzenecarbothioate is not well understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. S-phthalazin-1-yl benzenecarbothioate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and has been studied as a potential anti-cancer agent.
Biochemical and Physiological Effects:
S-phthalazin-1-yl benzenecarbothioate has been shown to exhibit anti-cancer activity, and its derivatives have been studied as potential anti-tumor agents. S-phthalazin-1-yl benzenecarbothioate has also been shown to exhibit antibacterial and antifungal activity, and its derivatives have been studied as potential antimicrobial agents. S-phthalazin-1-yl benzenecarbothioate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and has been studied as a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
S-phthalazin-1-yl benzenecarbothioate has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in medicinal chemistry, organic synthesis, and materials science. However, S-phthalazin-1-yl benzenecarbothioate also has several limitations, including its limited solubility in water and its potential toxicity.
Future Directions
There are several potential future directions for research on S-phthalazin-1-yl benzenecarbothioate, including the synthesis of new derivatives with improved solubility and bioactivity, the study of S-phthalazin-1-yl benzenecarbothioate as a potential anti-cancer agent, and the study of S-phthalazin-1-yl benzenecarbothioate as a potential ligand in metal complexes for catalysis and materials science. Additionally, the potential applications of S-phthalazin-1-yl benzenecarbothioate in other fields of scientific research, such as agriculture and environmental science, should be explored.
Synthesis Methods
S-phthalazin-1-yl benzenecarbothioate can be synthesized using various methods, including the reaction of phthalazine with thionyl chloride and sodium sulfide or the reaction of phthalazine with carbon disulfide and sodium hydroxide. The synthesis of S-phthalazin-1-yl benzenecarbothioate has also been achieved using the reaction of phthalazine with carbon disulfide and potassium hydroxide in the presence of a catalyst. The resulting product is a yellow crystalline solid with a melting point of 174-176°C.
Scientific Research Applications
S-phthalazin-1-yl benzenecarbothioate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. S-phthalazin-1-yl benzenecarbothioate has been shown to exhibit anti-cancer activity, and its derivatives have been studied as potential anti-tumor agents. S-phthalazin-1-yl benzenecarbothioate has also been used as a ligand in metal complexes, which have been studied for their potential applications in catalysis and materials science.
properties
IUPAC Name |
S-phthalazin-1-yl benzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS/c18-15(11-6-2-1-3-7-11)19-14-13-9-5-4-8-12(13)10-16-17-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJXYGURDNECKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-phthalazin-1-yl benzenecarbothioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone](/img/structure/B7577937.png)


![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)


![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)



![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)